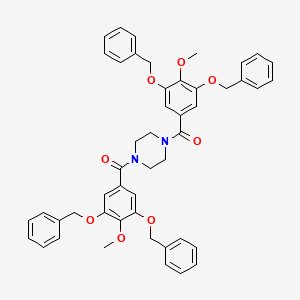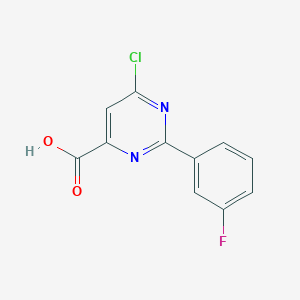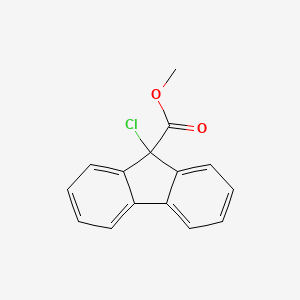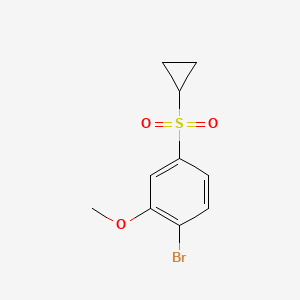
5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane is an organosilicon compound with the molecular formula C10H22SSi It is a cyclic compound containing both sulfur and silicon atoms, making it part of the thiasilinane family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane typically involves the reaction of tert-butyl and dimethyl-substituted silanes with sulfur-containing reagents. One common method involves the cyclization of 3,3-dimethyl-1-thia-3-silacyclohexane derivatives under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions between sulfur and silicon in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which 5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and silicon atoms in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, with studies focusing on the compound’s potential to modulate biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-5-tert-butyl-1-thia-3-silacyclohexane: A closely related compound with similar structural features.
5-tert-Butyl-3,3-dimethyl-1-indanone: Another compound with a similar tert-butyl and dimethyl substitution pattern but different core structure.
Uniqueness
5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane is unique due to its combination of sulfur and silicon atoms in a cyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
61676-34-4 |
|---|---|
Molekularformel |
C10H22SSi |
Molekulargewicht |
202.43 g/mol |
IUPAC-Name |
5-tert-butyl-3,3-dimethyl-1,3-thiasilinane |
InChI |
InChI=1S/C10H22SSi/c1-10(2,3)9-6-11-8-12(4,5)7-9/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
FEBRIAKXNXXAQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C[Si](CSC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)


![Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13943083.png)

![1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine](/img/structure/B13943096.png)




![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
